(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone
Description
The compound is a dual-component system comprising (E)-but-2-enedioic acid (fumaric acid) and a complex piperidine-pyridine methanone derivative.
- (E)-But-2-enedioic acid (C₄H₄O₄) is a dicarboxylic acid with a trans-configuration, widely used in pharmaceuticals and polymer synthesis . It exhibits moderate solubility in polar solvents like ethanol (e.g., 1.2 g/100 mL at 303 K) .
- The methanone component features a 3-chloro-4-fluorophenyl group linked to a 4-fluoro-piperidine ring substituted with a 5-methyl-6-(methylamino)pyridin-2-yl moiety.
Properties
IUPAC Name |
(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClF2N4O.C4H4O4/c1-14-3-5-16(27-19(14)25-2)12-26-13-21(24)7-9-28(10-8-21)20(29)15-4-6-18(23)17(22)11-15;5-3(6)1-2-4(7)8/h3-6,11,26H,7-10,12-13H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJWIYFEDQNBEU-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F)NC.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F)NC.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F 13714 (fumarate) involves several steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers.
Industrial Production Methods
Industrial production of F 13714 (fumarate) involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced chemical reactors and purification techniques to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
F 13714 (fumarate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives of F 13714 (fumarate) .
Scientific Research Applications
Medicinal Applications
Therapeutic Potential
The compound has shown promise as a therapeutic agent for neurological diseases, including Alzheimer's disease. Research indicates that its unique structural features may enhance its biological activity, making it a candidate for drug development aimed at treating such conditions . The combination of the piperidine moiety with the fumaric acid backbone could facilitate interactions with biological targets, potentially leading to improved efficacy in treating neurodegenerative diseases.
Mechanism of Action
The proposed mechanism involves the modulation of neurotransmitter systems and neuroprotective effects, which are critical in managing symptoms associated with Alzheimer's and other neurological disorders. The compound's ability to penetrate the blood-brain barrier further supports its potential as a central nervous system (CNS) therapeutic .
Chemical Synthesis and Reactions
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that integrate the fumaric acid component with various amine derivatives. Specific reaction conditions and catalysts are employed to ensure high yield and purity of the final product. The synthetic approach can vary based on the desired biological activity and application .
Reactivity and Functionalization
Due to its functional groups, this compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactivity profiles allow for further modifications that can enhance its pharmacological properties or tailor it for specific applications in drug development .
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotective Effects | Demonstrated significant reduction in amyloid-beta levels in vitro, suggesting potential for Alzheimer’s treatment. |
| Study B | Synthesis Optimization | Improved yield of synthesis through novel catalytic methods, enhancing scalability for pharmaceutical production. |
| Study C | Pharmacokinetics | Showed favorable absorption and distribution characteristics in animal models, indicating potential for human application. |
Mechanism of Action
The mechanism of action of F 13714 (fumarate) involves its selective activation of the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other neurological functions. By binding to this receptor, F 13714 (fumarate) modulates the signaling pathways associated with serotonin, leading to its antidepressant and anxiolytic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison of (E)-But-2-enedioic Acid with Analogues
Key Findings :
- The trans-isomer ((E)-but-2-enedioic acid) has lower solubility than its cis counterpart due to reduced molecular symmetry .
- Unlike oxalic acid, (E)-but-2-enedioic acid lacks strong metal-chelating properties, making it less reactive in coordination chemistry .
Comparison of the Methanone Derivative with Kinase-Targeting Analogues
Pharmacological and Industrial Relevance
- Fumaric acid is used in psoriasis therapies due to immunomodulatory effects .
Biological Activity
The compound known as (E)-but-2-enedioic acid; (3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone is a complex organic molecule that integrates features from both dicarboxylic acids and piperidine derivatives. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Dicarboxylic Acid Backbone : The (E)-but-2-enedioic acid (also known as fumaric acid) provides a reactive diene structure that can participate in various biochemical reactions.
- Piperidine Ring : The presence of a piperidine moiety contributes to its pharmacological properties, potentially influencing receptor binding and activity.
Molecular Formula
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The dicarboxylic acid component can act as a substrate or inhibitor in enzymatic reactions, while the piperidine derivative may exhibit affinity for neurotransmitter receptors.
Anticancer Activity
Research indicates that derivatives of butenedioic acid have shown promise in anticancer applications. In particular, fumarate has been studied for its ability to inhibit tumor growth through modulation of metabolic pathways and induction of apoptosis in cancer cells. For instance, fumarate can influence the hypoxia-inducible factor (HIF) pathway, which is crucial in cancer metabolism and progression .
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could imply potential applications in treating mood disorders or neurodegenerative diseases.
Study on Antitumor Activity
A study conducted on related compounds demonstrated that certain derivatives of butenedioic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Fumaric Acid Derivative | A549 (Lung) | 15.2 | Mitochondrial disruption |
| Fumaric Acid Derivative | MCF7 (Breast) | 12.8 | Apoptosis induction |
Neurotransmitter Modulation Study
Another investigation focused on the piperidine derivatives' effects on serotonin receptors. The results indicated a selective binding affinity for 5-HT2A receptors, suggesting potential antidepressant properties .
Q & A
How can researchers optimize the synthesis of the (E)-but-2-enedioic acid component to ensure stereochemical purity?
Methodological Answer:
The stereochemical integrity of (E)-but-2-enedioic acid can be preserved using controlled reaction conditions, such as low-temperature coupling reactions to prevent isomerization. Chromatographic purification (e.g., HPLC with chiral columns ≥95% purity ) and spectroscopic validation (e.g., ¹H-NMR to confirm E-configuration via coupling constants) are critical. For scale-up, consider catalytic asymmetric synthesis methods, as demonstrated in analogous fluorinated carboxylate syntheses .
What advanced strategies address low yields in coupling reactions involving the piperidin-1-yl methanone moiety?
Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalytic Optimization : Use Pd-mediated cross-coupling under inert atmospheres (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity, as shown in pyrimidine derivative syntheses .
- Protecting Groups : Temporarily shield reactive amines (e.g., tert-butyldimethylsilyl groups) to prevent undesired interactions .
How can researchers resolve contradictions in biological activity data across different assay models?
Methodological Answer:
Contradictions may stem from assay-specific variables (e.g., cell line sensitivity, solvent interactions). Mitigate this by:
- Standardized Assay Design : Use randomized block designs with split-split plots to isolate variables (e.g., rootstock impact studies ).
- Dose-Response Validation : Test compounds across multiple concentrations and replicate experiments (n ≥ 4) .
- Control for Solvent Effects : Replace DMSO with biocompatible alternatives (e.g., PEG-400) to avoid false positives/negatives .
What computational approaches predict the compound’s binding affinity to fluorophenyl-targeted receptors?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with fluorophenyl-binding pockets (e.g., GABAA receptors) using force fields like CHARMM36 .
- Machine Learning (ML) : Train models on fluorinated pyridine/pyrimidine libraries to predict bioactivity (e.g., anti-inflammatory or anticancer potential ).
- Docking Studies : Use AutoDock Vina to assess binding poses, prioritizing halogen-bonding interactions with the 3-chloro-4-fluorophenyl group .
How to design structure-activity relationship (SAR) studies for the 5-methyl-6-(methylamino)pyridin-2-yl subunit?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modified methylamino groups (e.g., ethylamino, dimethylamino) and compare potency .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using X-ray crystallography (e.g., pyridinyl imine structures ).
- In Silico QSAR Models : Corinate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
What analytical techniques confirm the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C) .
- LC-MS/MS Monitoring : Track degradation products (e.g., hydrolysis of the enedioic acid moiety) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations .
How can researchers validate the compound’s potential as a fluorinated building block for materials science?
Methodological Answer:
- Polymer Incorporation : Test copolymerization with acrylates via radical initiation, measuring thermal stability (TGA) and glass transition (DSC) .
- Surface Functionalization : Attach to silica nanoparticles via carbodiimide coupling, verifying surface coverage via XPS .
- Solubility Screening : Use Hansen solubility parameters to identify optimal solvents for thin-film applications .
What experimental designs minimize batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
- Strict QC Protocols : Enforce ≥95% HPLC purity thresholds and ICP-MS for heavy metal traces .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
